molecular formula C9H9NO2 B2640447 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione CAS No. 56053-57-7

2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione

Cat. No.: B2640447
CAS No.: 56053-57-7
M. Wt: 163.176
InChI Key: NGYCSPHUDLPSJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione involves the reaction of 3-hydroxy-6,7-dihydroisoquinolin-8(5H)-one with trichlorophosphate in acetonitrile under reflux conditions. The reaction mixture is then neutralized with ammonium hydroxide and extracted with ethyl acetate to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Introduction of different substituents on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-malarial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of isoquinoline have been found to inhibit enzymes like histone lysine methyltransferase EZH2, which is implicated in cancer progression . The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2,5,6,7-tetrahydroisoquinoline-3,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-6-4-9(12)10-5-7(6)8/h4-5H,1-3H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYCSPHUDLPSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)NC=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 28.4 parts of 2,3,5,6,7,8hexahydro-3,8-dioxo-4-isoquinolinecarbonitrile in 500 parts by volume of 48% hydrobromic acid is heated at the reflux temperature in the absence of light for about 7 hours, following which time the solvent is removed by distillation under reduced pressure. The resulting residue is partitioned between chloroform and aqueous sodium chloride and the layers are separated. The aqueous phase is extracted several times with chloroform, then combined with the original chloroform layer. That organic solution is washed with aqueous sodium chloride, then dried over anhydrous sodium sulfate and stripped of solvent under reduced pressure to afford the crude product. The original aqueous layer is neutralized by the addition of sodium bicarbonate, then is extracted with chloroform. Evaporation of that chloroform extract to dryness affords additional product. The combined crude product is purified by recrystallization from aqueous acetone, thus affording pure 2,3,5,6,7,8-hexahydro-3,8isoquinolinedione, melting at about 246°-248° with decomposition. Ultraviolet absorption maxima are observed in methanol at 279 and 221 mμ with molecular extinction coefficients of about 16,700 and 13,500, respectively. In deuteropyridine, nuclear magnetic resonance peaks are displayed at about 1.96, 2.57, 2.92, 5.50 and 8.71 parts per million.
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